molecular formula C21H23NO3 B11412676 N-(2-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(2-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11412676
M. Wt: 337.4 g/mol
InChI Key: MHJGZXUWLUZPMO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions could produce various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its pharmacological properties and potential use in drug development.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide would involve its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Acetamide Derivatives: Compounds with similar acetamide functional groups but different aromatic or heterocyclic cores.

Uniqueness

N-(2-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C21H23NO3/c1-4-24-20-8-6-5-7-18(20)22-21(23)12-16-13-25-19-10-9-15(14(2)3)11-17(16)19/h5-11,13-14H,4,12H2,1-3H3,(H,22,23)

InChI Key

MHJGZXUWLUZPMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C

Origin of Product

United States

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